Superior Catalytic Efficiency in Fish Brain AChE vs. Butyrylthiocholine and Propionylthiocholine Iodides
In a comparative study of adult Carassius auratus fish brain acetylcholinesterase (AChE), acetylthiocholine iodide (ATCh) demonstrated the highest maximum velocity (Vmax) and the lowest Michaelis-Menten constant (Km) among four substrates tested, indicating superior catalytic efficiency and affinity [1].
| Evidence Dimension | Enzyme kinetics (Vmax and Km) |
|---|---|
| Target Compound Data | Vmax = 0.067–0.082 mmol min⁻¹ mg⁻¹; Km = 0.071–0.072 mmol/L |
| Comparator Or Baseline | β-methylthiocholine iodide, propionylthiocholine iodide, butyrylthiocholine iodide (lower Vmax, higher Km) |
| Quantified Difference | Highest Vmax and lowest Km among the four substrates tested |
| Conditions | Brain AChE from adult Carassius auratus fish, in vitro |
Why This Matters
This confirms that for quantifying fish brain AChE activity, acetylthiocholine iodide is kinetically the most efficient substrate, maximizing assay sensitivity and accuracy compared to alternative thiocholine esters.
- [1] Liu, H.; Yu, Y.; Wang, X. Substrate specificity of brain acetylcholinesterase and its sensitivity to carbamate insecticides in Carassius auratus. Fish Physiol. Biochem. 2007, 33, 323-330. View Source
